

5-Chloro-7-fluoro-1-indanone chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-7-fluoro-1-indanone

Cat. No.: B2687087

[Get Quote](#)

An In-Depth Technical Guide to **5-Chloro-7-fluoro-1-indanone**: Properties, Synthesis, and Applications

Disclaimer: **5-Chloro-7-fluoro-1-indanone** is a specialized chemical compound that is not readily available from commercial suppliers. As such, the following technical guide is a predictive analysis based on the known properties of structurally related compounds, namely 5-chloro-1-indanone and 7-fluoro-1-indanone, and established principles of organic chemistry. The experimental protocols described are proposed synthetic routes and have not been experimentally validated for this specific molecule.

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] Halogenation of the aromatic ring of the indanone system can significantly influence its physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability.^{[2][3]} This guide provides a comprehensive technical overview of the predicted chemical properties, a proposed synthetic pathway, and potential applications of the novel di-halogenated derivative, **5-Chloro-7-fluoro-1-indanone**. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Predicted Chemical & Physical Properties

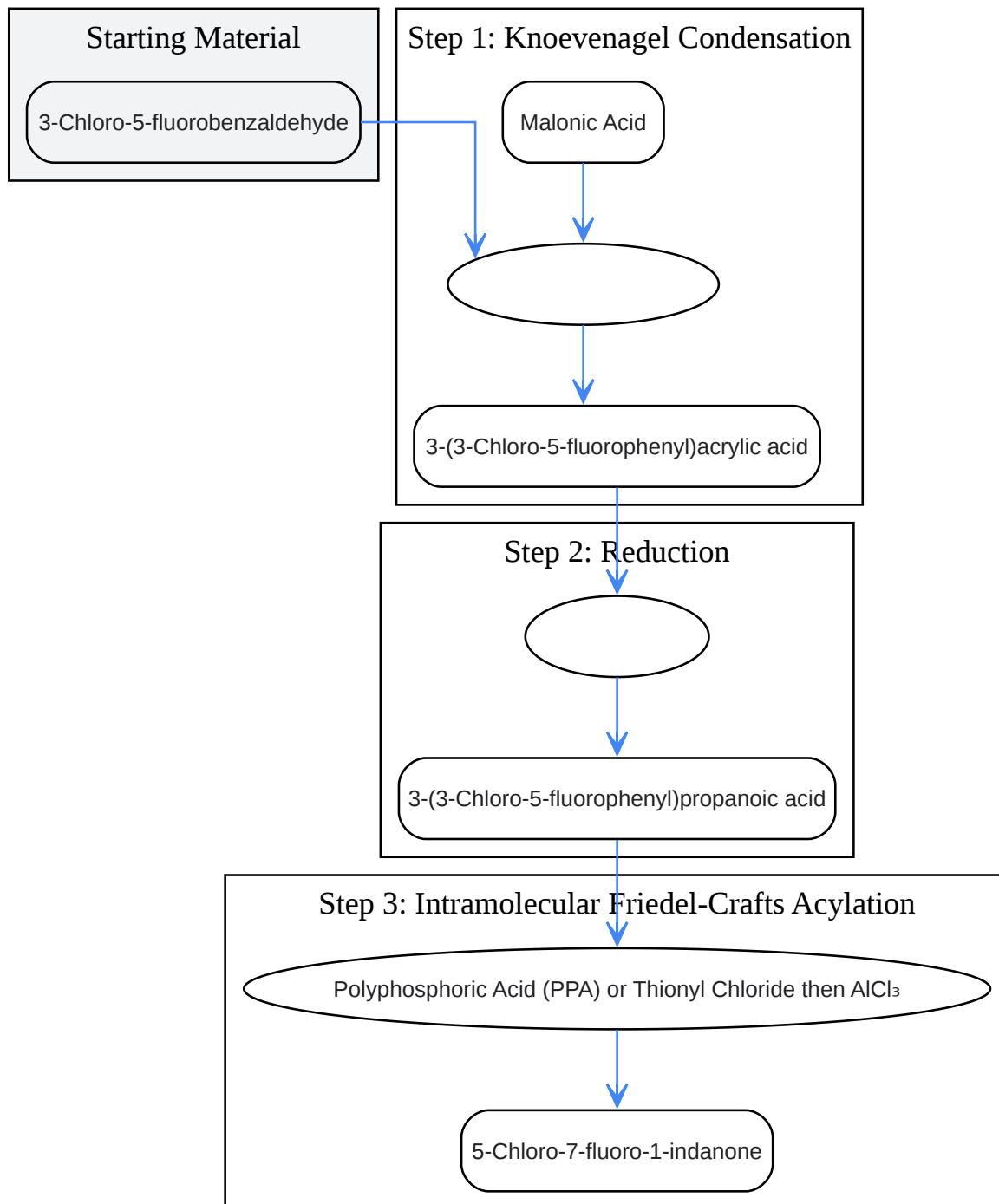

The introduction of both a chlorine and a fluorine atom onto the indanone ring is expected to modulate its electronic and physical characteristics. The following properties are predicted based on data from mono-halogenated analogs.

Table 1: Predicted Physicochemical Properties of **5-Chloro-7-fluoro-1-indanone**

Property	Predicted Value	Rationale and Comparative Insights
Molecular Formula	C ₉ H ₆ ClFO	Based on the chemical structure.
Molecular Weight	184.59 g/mol	Calculated from the atomic weights of the constituent elements.
Appearance	Off-white to yellow crystalline solid	Similar in appearance to 5-chloro-1-indanone and 5-fluoro-1-indanone. [1]
Melting Point	> 98 °C	The melting point of 5-chloro-1-indanone is 94-98 °C. The addition of a fluorine atom is likely to increase the crystal lattice energy, resulting in a higher melting point.
Boiling Point	> 125 °C (at 3 mmHg)	The boiling point of 5-chloro-1-indanone is 124-125 °C at 3 mmHg. [4] The increased molecular weight and polarity due to the fluorine atom would be expected to raise the boiling point.
Solubility	Insoluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, acetone).	Consistent with the general solubility of halogenated organic compounds. [1]

Proposed Synthesis: Intramolecular Friedel-Crafts Acylation

A reliable method for the synthesis of substituted indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-phenylpropanoic acid.^{[1][5]} For the synthesis of **5-Chloro-7-fluoro-1-indanone**, the logical precursor would be 3-(3-chloro-5-fluorophenyl)propanoic acid.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **5-Chloro-7-fluoro-1-indanone**.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(3-chloro-5-fluorophenyl)propanoic acid

- Reaction Setup: In a round-bottom flask, dissolve 3-chloro-5-fluorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a mixture of pyridine and piperidine.
- Reaction: Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture and pour it into a beaker of ice water. Acidify with concentrated HCl to precipitate the cinnamic acid intermediate. Filter the solid, wash with cold water, and dry.
- Reduction: To a solution of the crude 3-(3-chloro-5-fluorophenyl)acrylic acid in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Hydrogenation: Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
- Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-(3-chloro-5-fluorophenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

- Reaction Setup: Place the 3-(3-chloro-5-fluorophenyl)propanoic acid (1 equivalent) in a round-bottom flask. Add polyphosphoric acid (PPA) (10-20 equivalents by weight).
- Reaction: Heat the mixture with stirring at 80-100 °C for 2-4 hours. Monitor the cyclization by TLC.
- Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
- Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
- Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield **5-Chloro-7-fluoro-1-indanone**.

Predicted Spectroscopic Data

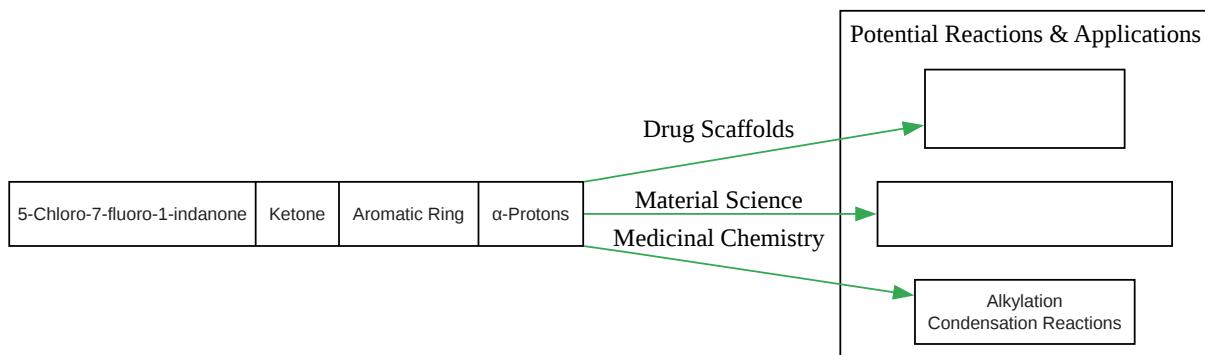

The structural confirmation of **5-Chloro-7-fluoro-1-indanone** would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Features

Technique	Predicted Key Features	Interpretation
¹ H NMR	<ul style="list-style-type: none">- Two aromatic protons exhibiting complex splitting patterns due to H-H and H-F coupling.- Two aliphatic methylene groups appearing as triplets in the 2.5-3.5 ppm region.	The aromatic region will be the most informative for confirming the substitution pattern.
¹³ C NMR	<ul style="list-style-type: none">- Approximately 9 distinct carbon signals.- A downfield signal for the carbonyl carbon (~200 ppm).- A carbon signal showing a large ¹JCF coupling constant, characteristic of a carbon directly bonded to fluorine.	The C-F coupling will be a key diagnostic feature.
IR Spectroscopy	<ul style="list-style-type: none">- Strong C=O stretching vibration around 1700-1720 cm⁻¹.- C-Cl and C-F stretching bands.- Aromatic C-H and C=C stretching bands.	The strong carbonyl absorption is characteristic of the indanone core. ^[6]
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) at m/z 184 and another at m/z 186 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.- A significant fragment corresponding to the loss of CO ([M-28]⁺).	The isotopic pattern for chlorine will be a definitive indicator.

Reactivity and Potential Applications

The reactivity of **5-Chloro-7-fluoro-1-indanone** is governed by its functional groups: the ketone, the di-halogenated aromatic ring, and the acidic α -protons.

[Click to download full resolution via product page](#)

Caption: Reactivity centers of **5-Chloro-7-fluoro-1-indanone** and potential applications.

The presence of two different halogens offers opportunities for selective functionalization. The fluorine and chlorine atoms are expected to enhance the molecule's metabolic stability and binding affinity to biological targets, making it a promising scaffold for the development of novel therapeutic agents, particularly in the areas of:

- Oncology: Halogenated indanones have been investigated as precursors to anti-cancer agents.[7]
- Neurodegenerative Diseases: The indanone core is a key component of drugs used to treat Alzheimer's disease.[1]
- Anti-inflammatory Agents: Indanone derivatives have shown potential as anti-inflammatory compounds.

Safety and Handling

While specific toxicity data for **5-Chloro-7-fluoro-1-indanone** is unavailable, it should be handled with the same precautions as other halogenated aromatic ketones. Based on the safety data for 5-chloro-1-indanone, the following hazards should be considered:

- Harmful if swallowed, in contact with skin, or if inhaled.[8]
- Causes skin and serious eye irritation.[8]
- May cause respiratory irritation.[8]

Recommended Personal Protective Equipment (PPE):

- Eyes: Chemical safety goggles.
- Skin: Chemical-resistant gloves and a lab coat.
- Respiratory: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

Conclusion

5-Chloro-7-fluoro-1-indanone represents a novel and synthetically accessible building block for medicinal chemistry and materials science. While direct experimental data is currently lacking, this guide provides a robust predictive framework for its chemical properties, a plausible synthetic route, and an overview of its potential applications. The unique combination of chloro and fluoro substituents on the privileged indanone scaffold makes it an attractive target for further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]

- 5. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents
[patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Chloro-7-fluoro-1-indanone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2687087#5-chloro-7-fluoro-1-indanone-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com